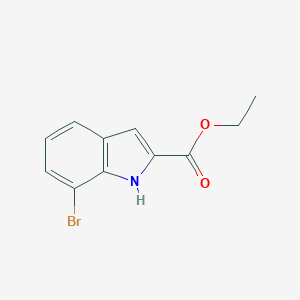

Ethyl 7-bromo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 7-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIRSCKRJJUCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426911 | |

| Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-69-7 | |

| Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 7-Bromoindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity. Within this privileged class, Ethyl 7-bromo-1H-indole-2-carboxylate emerges as a particularly valuable building block. The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle, enabling further molecular elaboration through cross-coupling reactions.[2][3] This, combined with the carboxylate at the 2-position, provides orthogonal points for diversification, making it a key intermediate in the synthesis of complex molecules targeting a range of diseases, from neurological disorders to cancer.[4][5][6]

This guide provides an in-depth examination of the synthesis of this key intermediate, focusing on the most robust and widely adopted methodology: the Fischer indole synthesis. We will dissect the mechanistic underpinnings of this classic reaction, provide a field-tested experimental protocol, and briefly explore alternative strategies, empowering researchers to confidently produce this critical reagent.

Primary Synthetic Route: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8] For the synthesis of this compound, the logical precursors are 2-bromophenylhydrazine and ethyl pyruvate.

Mechanistic Rationale

Understanding the mechanism is critical for troubleshooting and optimization. The process is not a simple cyclization but a cascade of equilibrium-driven steps culminating in an irreversible aromatization.

-

Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of 2-bromophenylhydrazine and ethyl pyruvate. This is a classical imine formation reaction where water is eliminated. The use of a Dean-Stark apparatus is crucial here to remove water from the reaction mixture, driving the equilibrium towards the desired phenylhydrazone product.[9]

-

Enamine Tautomerization: The phenylhydrazone intermediate tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is essential as it sets up the molecule for the key rearrangement.[7][10]

-

[3][3]-Sigmatropic Rearrangement: Following protonation of the enamine nitrogen, the molecule undergoes the core mechanistic event: a[3][3]-sigmatropic rearrangement. This concerted, pericyclic reaction breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring, creating a di-imine intermediate.[7] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[7]

-

Cyclization & Aromatization: The di-imine intermediate rapidly cyclizes to form a five-membered aminoacetal ring. The final step is the acid-catalyzed elimination of an ammonia molecule, which results in the formation of the stable, energetically favorable aromatic indole ring system.[7]

Figure 1: Mechanistic workflow of the Fischer indole synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[9]

1. Reagents & Equipment:

-

Reactants: 2-Bromophenylhydrazine, Ethyl pyruvate

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Solvent: Toluene

-

Work-up Reagents: Ethyl acetate, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Activated carbon

-

Purification: Silica gel for column chromatography

-

Apparatus: Round-bottom flask, Reflux condenser, Dean-Stark apparatus (aqueous separator), Magnetic stirrer, Heating mantle

2. Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg).[9]

-

Solvent Addition: Add 200 mL of toluene to dissolve the solids.

-

Reactant Addition: Add ethyl pyruvate (6.74 mL) to the solution.[9]

-

Initial Reflux (Hydrazone Formation): Heat the mixture to reflux and maintain for 2 hours, collecting the water that azeotropes off in the Dean-Stark trap.[9]

-

Catalyst Addition for Cyclization: In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in 300 mL of toluene. It is advisable to heat this solution to reflux with a Dean-Stark trap as well to ensure it is anhydrous, though the original procedure does not explicitly state this for the second addition. Cool the primary reaction mixture to approximately 40°C and add this second, larger portion of the acid catalyst solution.[9]

-

Second Reflux (Cyclization): Re-heat the combined mixture to reflux and continue heating until the reaction is complete (monitor by TLC).

-

Work-up:

-

Cool the reaction to room temperature and remove the toluene under reduced pressure.[9]

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with water and then with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[9]

-

Dry the organic phase over anhydrous magnesium sulfate.[9]

-

-

Decolorization & Purification:

-

Add activated carbon to the dried organic solution, stir for 15 minutes, and filter through a pad of diatomaceous earth. This process can be repeated to improve purity.[9]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a solvent system like petroleum ether/dichloromethane (e.g., 7:3 ratio) to afford the final product.[9]

-

Data Summary

The following tables summarize the quantitative data for the synthesis and characterization of the target compound.

Table 1: Experimental Parameters & Yield

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Bromophenylhydrazine (11.0 g) | [9] |

| Co-reactant | Ethyl pyruvate (6.74 mL) | [9] |

| Catalyst | p-Toluenesulfonic acid monohydrate | [9] |

| Solvent | Toluene | [9] |

| Temperature | Reflux | [9] |

| Yield | 7.37 g (47%) |[9] |

Table 2: Product Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂ | [5] |

| Molecular Weight | 268.11 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Mass Spectrum (ESI+) | m/z = 268 [M+H]⁺ | [9] |

| Purity (Typical) | ≥ 95% (HPLC) | [5] |

| Storage | Store at 0-8 °C |[5] |

Alternative Synthetic Strategies

While the Fischer synthesis is a workhorse, modern organic chemistry offers alternative routes. A brief overview is provided for context and for cases where starting materials may be more readily available through a different pathway.

Leimgruber-Batcho Indole Synthesis

This powerful two-step method produces indoles from o-nitrotoluenes.[11]

-

Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal (like N,N-dimethylformamide dimethyl acetal) to form a β-dimethylamino-nitrostyrene (an enamine).[11][12]

-

Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which triggers a spontaneous cyclization and elimination of dimethylamine to yield the indole.[11][12]

Advantages: This method often proceeds in high yield under mild conditions and avoids the strongly acidic environments of the Fischer synthesis.[11][13] Disadvantage: The primary limitation is the accessibility of the required substituted o-nitrotoluene precursor.[14]

Figure 2: General schematic of the Leimgruber-Batcho indole synthesis.

Palladium-Catalyzed C-H Amination

A more contemporary approach involves the direct, oxidative C-H amination to construct the indole ring.[15][16] This strategy is highly atom-economical and can be applied to the synthesis of indole-2-carboxylates. The reaction typically involves an intramolecular cyclization of a precursor like a 2-acetamido-3-aryl-acrylate, using a palladium(II) catalyst and an oxidant, often molecular oxygen.[15][16] While this represents the cutting edge of indole synthesis, the development of a specific protocol for the 7-bromo target would require dedicated substrate synthesis and optimization.

Conclusion

The synthesis of this compound is most reliably achieved through the classic Fischer indole synthesis. This method, while over a century old, offers a robust, scalable, and well-understood pathway from commercially available starting materials. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers. The strategic placement of the bromo and ethyl ester functionalities ensures that the product of this synthesis will continue to be a highly sought-after intermediate in the ongoing quest for novel therapeutics and advanced functional materials.[5]

References

- The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. [Link]

- Leimgruber–Batcho Indole Synthesis.

- Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

- Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Thieme Connect. [Link]

- A concise, fast, and efficient one-pot synthesis of substituted indoles via leimgruber-batcho reaction. International Journal of Advanced Research. [Link]

- Indoles Synthesis. Química Organica.org. [Link]

- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Fischer indole synthesis. Wikipedia. [Link]

- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

- Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.

- Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amin

- The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Indoles Synthesis [quimicaorganica.org]

- 9. This compound | 16732-69-7 [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. journalijar.com [journalijar.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 7-bromo-1H-indole-2-carboxylate chemical properties"

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated derivative of the indole heterocyclic system, a core structure in a vast number of natural products and pharmaceuticals.[1][2] Its strategic importance in modern chemical research and development stems from its utility as a versatile building block. The indole nucleus itself is a privileged scaffold in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[1][3][4][5][6]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical and spectroscopic properties, provide detailed protocols for its synthesis and purification, and explore its reactivity and strategic applications, particularly in the realm of palladium-catalyzed cross-coupling reactions which are central to modern drug discovery.[7] The presence of the bromine atom at the C7-position provides a crucial reactive handle, enabling chemists to introduce molecular diversity and construct complex molecular architectures.[4][8]

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization of a chemical compound is fundamental to its application in research. The identity, purity, and structural integrity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are essential for handling, storage, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 16732-69-7 | [4][9][10] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [4][10][11] |

| Molecular Weight | 268.11 g/mol | [4][10][12] |

| Appearance | White to off-white powder/solid | [4][10] |

| Melting Point | 85-86 °C | [13] |

| IUPAC Name | This compound | [5] |

| Storage Conditions | Store at 0-8 °C, protected from light | [4] |

Spectroscopic Analysis

| Technique | Expected Features |

| Mass Spec (ESI+) | The positive-ion electrospray mass spectrum will show a prominent molecular ion peak cluster corresponding to [M+H]⁺ at m/z 268 and 270, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The observed value is m/z = 268 [M+H]⁺.[9] |

| ¹H NMR | δ ~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the indole ring.δ ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at C4.δ ~7.1-7.4 ppm (doublet, 1H): Aromatic proton at C6.δ ~7.0-7.2 ppm (triplet, 1H): Aromatic proton at C5.δ ~7.0 ppm (singlet, 1H): Proton at C3.δ ~4.4 ppm (quartet, 2H): -OCH₂- protons of the ethyl ester.δ ~1.4 ppm (triplet, 3H): -CH₃ protons of the ethyl ester. |

| ¹³C NMR | ~162 ppm: C=O of the ester.~135-140 ppm: Quaternary carbons C7a and C2.~115-130 ppm: Aromatic carbons C4, C5, C6, and C3a.~105-115 ppm: C7 (attached to Br) and C3.~61 ppm: -OCH₂- of the ethyl ester.~14 ppm: -CH₃ of the ethyl ester. |

| Infrared (IR) | ~3300-3400 cm⁻¹: N-H stretching vibration.~1680-1710 cm⁻¹: C=O stretching of the α,β-unsaturated ester.~1500-1600 cm⁻¹: C=C aromatic stretching.~550-650 cm⁻¹: C-Br stretching. |

Part 2: Synthesis and Purification

The most common and efficient route to synthesize this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, in this case, 2-bromophenylhydrazine and ethyl pyruvate, respectively.[9]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9] The causality behind using an acid catalyst like p-toluenesulfonic acid (p-TsOH) is to facilitate both the initial hydrazone formation and the subsequent cyclization steps. The Dean-Stark apparatus is critical for removing water, which drives the equilibrium towards product formation.

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL).

-

Addition of Pyruvate: Add ethyl pyruvate (6.74 mL) to the solution.

-

Initial Reflux: Heat the mixture to reflux for 2 hours, collecting the water that forms in the Dean-Stark trap.

-

Catalyst Addition: In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux it with a Dean-Stark trap for 2 hours to ensure it is anhydrous.

-

Main Reaction: Cool the initial reaction mixture to 40°C and combine it with the anhydrous p-TsOH/toluene solution.

-

Final Reflux: Heat the combined mixture to reflux and continue the reaction until starting material is consumed (monitor by TLC).

-

Cooling: Once the reaction is complete, cool the flask to room temperature.

Detailed Protocol: Work-up and Purification

A meticulous work-up and purification sequence is essential to isolate the product in high purity, removing the acid catalyst and unreacted starting materials.

-

Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with water (2 x 100 mL) and a saturated aqueous sodium bicarbonate solution (2 x 100 mL). The bicarbonate wash is crucial for neutralizing and removing the p-TsOH catalyst.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Decolorization: Add activated carbon to the solution, stir for 15 minutes, and then filter through a pad of diatomaceous earth. This step removes colored impurities. Repeat if necessary.[9]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a solvent mixture such as petroleum ether/dichloromethane (7:3) as the eluent.[9]

-

Final Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid (typical yield: ~47%).[9]

Overall Synthesis Workflow

Caption: General workflow for synthesis and purification.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its capacity for further functionalization. The C7-bromo substituent is a versatile handle for introducing a wide range of chemical moieties through cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][17] Bromoindoles are excellent substrates for these transformations, enabling the rapid diversification of the indole scaffold for structure-activity relationship (SAR) studies in drug discovery.[8][18]

Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, vinylation).

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Generalized Catalytic Cycle (Suzuki Coupling Example)

The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 16732-69-7 [chemicalbook.com]

- 10. This compound 16732-69-7 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. This compound 16732-69-7 [sigmaaldrich.com]

- 13. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 17. nobelprize.org [nobelprize.org]

- 18. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its chemical identity, synthesis, structural properties, reactivity, and applications, grounding the discussion in established scientific principles and methodologies.

This compound is a substituted indole derivative that has garnered significant attention in organic synthesis and medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds, including the amino acid tryptophan and the anti-inflammatory drug Indomethacin.[1][2] The strategic placement of a bromine atom at the 7-position and an ethyl ester at the 2-position of the indole ring makes this compound a highly versatile intermediate. The bromine atom, in particular, enhances reactivity, providing a synthetic handle for a variety of cross-coupling reactions, thus enabling the construction of more complex molecular architectures.[3] Consequently, it serves as a crucial starting material in the development of novel therapeutic agents, particularly for neurological disorders, and compounds with potential anti-inflammatory and anticancer properties.[3]

Physicochemical Properties and Structural Elucidation

Correctly identifying and characterizing the starting materials is a cornerstone of reproducible and reliable chemical research. This compound is typically a white to off-white powder under standard conditions.[3]

Table 1: Key Physicochemical Identifiers

| Property | Value | Reference |

| CAS Number | 16732-69-7 | [3][4] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |

| Molecular Weight | 268.11 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Storage | Store at 0-8 °C | [3] |

Structural Confirmation

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will typically show a protonated molecular ion peak [M+H]⁺ at m/z = 268, corresponding to the molecular weight of the compound.[4] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in two major peaks at m/z 268 and 270.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, where the compound should appear as a single major peak. A reported retention time is 3.82 minutes under specific, though not fully detailed, analytical conditions.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation, revealing the specific arrangement of protons and carbons in the molecule. Although detailed spectra were not available in the immediate search, the expected signals would correspond to the aromatic protons on the indole ring, the ethyl group of the ester, and the N-H proton.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis Methodology: The Fischer Indole Synthesis

A robust and common method for preparing substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For this compound, the precursors are 2-bromophenylhydrazine and ethyl pyruvate.

Experimental Protocol

This protocol is adapted from a described synthesis.[4] The rationale behind the steps is to first form the hydrazone intermediate and then induce an acid-catalyzed intramolecular cyclization to form the indole ring.

Step 1: Hydrazone Formation

-

Dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Rationale: Toluene is a suitable solvent that forms an azeotrope with water, allowing for the removal of the water byproduct via the Dean-Stark trap, which drives the condensation reaction to completion. p-Toluenesulfonic acid acts as an acid catalyst for the condensation.

-

-

Add ethyl pyruvate (6.74 mL) to the solution.

-

Heat the mixture to reflux for 2 hours, collecting the water that forms.

-

Rationale: Refluxing provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

-

Step 2: Cyclization (Fischer Synthesis)

-

In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux for 2 hours using a Dean-Stark apparatus to ensure the acid is anhydrous.

-

Rationale: The cyclization step is sensitive to water. Using a large excess of pre-dried strong acid is crucial for promoting the intramolecular electrophilic substitution that forms the indole ring.

-

-

Cool the hydrazone solution from Step 1 to 40°C and combine it with the pre-prepared acid solution.

-

Heat the combined mixture to reflux and continue the reaction. The reaction progress should be monitored (e.g., by TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and a saturated aqueous sodium bicarbonate solution.

-

Rationale: The water wash removes the bulk of the water-soluble acid catalyst. The sodium bicarbonate wash neutralizes any remaining acid.

-

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and treat with activated carbon to remove colored impurities.

-

Filter the solution through diatomaceous earth and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel chromatography using a petroleum ether/dichloromethane solvent system to yield the final product.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in its capacity for further functionalization. The C7-bromo substituent is particularly useful as it allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can be used to form a C-C bond at the 7-position.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst allows for the introduction of alkyne moieties.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with amines.

-

Stille Coupling: This allows for the formation of C-C bonds with organostannane reagents.

These transformations are fundamental in drug discovery for exploring the structure-activity relationship (SAR) of indole-based compounds by modifying the 7-position.

General Reaction Scheme

Caption: Key cross-coupling reactions of this compound.

Applications in Research and Development

The indole nucleus is a cornerstone in drug design, and functionalized indoles like this compound are invaluable intermediates.[5]

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing molecules targeting neurological disorders.[3] Its derivatives are also explored for their potential as anti-inflammatory, anticancer, and antiviral agents.[3][6] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase inhibitors.[6] The development of duocarmycin analogues, a class of potent antitumor antibiotics, has also utilized 7-bromoindole intermediates.[7]

-

Biological Research: It is used in studies to understand the mechanism of action of various indole derivatives.[3] The ability to easily modify the 7-position allows for the systematic study of how substitutions on the indole ring affect biological activity.

-

Material Science: The unique electronic properties of the indole ring make this compound and its derivatives candidates for the creation of new organic semiconductors and functional materials like dyes and pigments.[3]

-

Analytical Chemistry: In some cases, well-characterized molecules like this serve as reference standards for the calibration and validation of analytical methods such as HPLC and mass spectrometry.[3]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, accessible synthesis, and, most importantly, the reactive bromine handle at the 7-position make it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery, this compound offers a reliable pathway to novel chemical entities with the potential for significant therapeutic impact.

References

- MDPI. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles.

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- PubMed Central. (2007). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Springer Nature. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 16732-69-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, provide a detailed, field-tested protocol for its synthesis via the Fischer indole synthesis, and outline robust methods for its purification and characterization. Furthermore, this guide will explore the strategic importance of this molecule, particularly how its distinct structural features are leveraged in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable methodologies.

Core Molecular Profile

This compound is a substituted indole derivative whose utility in organic synthesis is significantly enhanced by the presence of two key functional groups: a bromine atom on the benzene ring and an ethyl ester at the 2-position of the indole core. These features provide orthogonal chemical handles for sequential, selective modifications.

Chemical and Physical Properties

A summary of the essential quantitative data for this compound is presented below. These values are critical for experimental planning, reaction monitoring, and material handling.

| Property | Value | Source(s) |

| Molecular Weight | 268.11 g/mol | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| CAS Number | 16732-69-7 | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 87-88 °C | N/A |

| Boiling Point | 394.7 ± 22.0 °C (at 760 mmHg) | N/A |

| Purity | ≥ 95% (as determined by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Structural Analysis

The molecule's power as a synthetic intermediate stems directly from its structure. The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, while the ethyl ester at C2 offers a gateway to amides, carboxylic acids, or alcohols.

Caption: 2D Structure of this compound.

Synthesis, Purification, and Characterization

The most common and reliable method for constructing this indole scaffold is the Fischer indole synthesis. This classic reaction provides a robust route from readily available starting materials.

Synthesis Protocol: Fischer Indole Synthesis

This protocol is based on the reaction of 2-bromophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The causality behind this choice is the reaction's high tolerance for various functional groups and its reliability in forming the indole core.[3][4]

Experimental Workflow Diagram

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromophenylhydrazine (11.0 g), toluene (200 mL), and p-toluenesulfonic acid monohydrate (550 mg).

-

Causality: p-Toluenesulfonic acid acts as a Brønsted acid catalyst to protonate the carbonyl of ethyl pyruvate, activating it for nucleophilic attack by the hydrazine and facilitating the dehydration to form the hydrazone.[4][5]

-

Add ethyl pyruvate (6.74 mL) to the mixture.

-

Heat the reaction to reflux and collect water in the Dean-Stark trap for approximately 2 hours. Monitor the reaction progress by TLC.

-

-

Indolization (Cyclization):

-

In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux it with a water separator for 2 hours to ensure anhydrous conditions.

-

Cool the initial reaction mixture (from step 1) to 40°C and combine it with the pre-prepared acid solution.

-

Causality: The higher concentration of strong, anhydrous acid promotes the key[6][6]-sigmatropic rearrangement of the protonated enamine tautomer, which is the rate-determining step of the indolization.[3][5]

-

Heat the combined mixture to reflux and continue the reaction until the hydrazone intermediate is consumed (monitor by TLC).

-

Purification Protocol

A robust purification is essential to remove unreacted starting materials and acidic residue. This self-validating protocol uses standard liquid-liquid extraction and chromatography techniques.

Step-by-Step Methodology:

-

Initial Workup:

-

After cooling the reaction to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Causality: Ethyl acetate is a versatile organic solvent that is immiscible with water and effectively dissolves the desired indole product.

-

Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Causality: The sodium bicarbonate wash is critical for neutralizing and removing the p-toluenesulfonic acid catalyst. An acidic residue can lead to product degradation over time.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Chromatographic Purification:

-

Dissolve the crude residue in a minimal amount of a petroleum ether/dichloromethane (7:3) solvent mixture.

-

Add silica gel (approx. 30 g) and stir for 10 minutes.

-

Filter the slurry through a pad of diatomaceous earth and wash the silica with additional petroleum ether/dichloromethane (7:3).

-

Causality: This "trituration" or "dry flash" method is a quick way to remove baseline impurities. For higher purity, a full silica gel column chromatography is recommended using a gradient elution from petroleum ether to an ethyl acetate/petroleum ether mixture.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

-

Characterization Data

Validation of the final product's identity and purity is achieved through standard analytical techniques.

| Analysis Technique | Expected Result | Reference(s) |

| Appearance | White to off-white powder | [1] |

| HPLC | Retention Time = 3.82 min (Method dependent) | N/A |

| Mass Spectrometry | (ESI+): m/z = 268 [M+H]⁺ | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.0 (br s, 1H, NH), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.2 (s, 1H), ~7.0 (t, 1H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃). Note: exact shifts may vary. | [7] (analog) |

Applications in Drug Discovery and Materials Science

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for diversification. The bromine atom is a synthetic linchpin, enabling the introduction of molecular complexity via modern cross-coupling chemistry.

Role as a Synthetic Building Block

Caption: Synthetic diversification pathways from the core molecule.

-

Pharmaceutical Development: The 7-bromo position is ideal for Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the direct connection of new aryl or heteroaryl rings, a common strategy in drug discovery to explore the structure-activity relationship (SAR) by probing different pockets of a biological target.[10][11][12] Indole derivatives are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This building block is particularly useful in synthesizing compounds targeting neurological disorders.[1][2]

-

Material Science: The extended π-system of the indole core can be further functionalized through the bromine handle to create novel organic semiconductors and dyes.[1]

Safety and Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Keep in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]

Conclusion

This compound is a high-value, versatile intermediate whose strategic importance is rooted in its structural design. The orthogonal reactivity of the C7-bromo and C2-ester functionalities provides chemists with a powerful platform for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and chemical properties, as outlined in this guide, is essential for leveraging its full potential in the fast-paced fields of drug discovery and materials science.

References

- Wikipedia. Fischer indole synthesis. [Link]

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

- Garg, N. K., et al. New 3H-Indole Synthesis by Fischer's Method. Part I.

- ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz)

- RSC Publishing.

- El-Gamal, M. I., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- ORGANIC CHEMISTRY FRONTIERS. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). [Link]

- MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

- PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

- ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl 7-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-1H-indole-2-carboxylate is a vital heterocyclic compound that serves as a versatile intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its indole core, substituted with a bromine atom and an ethyl carboxylate group, presents a unique electronic and structural profile, making it a valuable building block for the synthesis of more complex molecules, including novel pharmaceutical agents.[1] The strategic placement of the bromine atom at the 7-position enhances its reactivity, opening avenues for diverse chemical transformations.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| CAS Number | 16732-69-7 |

| Appearance | White to off-white powder |

The structure of this compound, depicted below, is foundational to interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) in positive mode is a common method for analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-MS instrument.

-

Analysis: Infuse the sample solution into the ESI source. The expected protonated molecule [M+H]⁺ will be observed.

Data Interpretation

The expected mass spectrum for this compound will show a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two major peaks of nearly equal intensity separated by 2 m/z units.

-

[M+H]⁺ (with ⁷⁹Br): 268.0 m/z

-

[M+H]⁺ (with ⁸¹Br): 270.0 m/z

Published data confirms the presence of the [M+H]⁺ ion at m/z = 268.[2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 1H | N-H |

| ~7.6 | d | 1H | H-4 |

| ~7.4 | d | 1H | H-6 |

| ~7.1 | t | 1H | H-5 |

| ~7.0 | s | 1H | H-3 |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.43 | t | 3H | -OCH₂CH₃ |

Rationale for Predicted Chemical Shifts

-

N-H Proton: The indole N-H proton is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons (H-4, H-5, H-6): The bromine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons through its electron-withdrawing inductive effect and electron-donating resonance effect. The expected pattern is a doublet for H-4, a triplet for H-5, and a doublet for H-6, characteristic of a 1,2,3-trisubstituted benzene ring.

-

H-3 Proton: The proton at the 3-position of the indole ring is expected to appear as a singlet.

-

Ethyl Ester Protons: The methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethyl ester group will exhibit a characteristic quartet and triplet, respectively, due to spin-spin coupling.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, a predicted spectrum is presented based on the analysis of related indole structures.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~136 | C-7a |

| ~130 | C-2 |

| ~128 | C-3a |

| ~124 | C-6 |

| ~122 | C-4 |

| ~121 | C-5 |

| ~108 | C-3 |

| ~105 | C-7 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 162 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-7) is expected to be shielded compared to the other aromatic carbons.

-

Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~1700 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Br stretch |

Synthesis

A common method for the synthesis of this compound involves the Fischer indole synthesis.[2]

Caption: Simplified workflow for the synthesis of this compound.

Detailed Protocol

-

Dissolve 2-bromophenylhydrazine and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.[2]

-

Add ethyl pyruvate to the solution.[2]

-

Reflux the reaction mixture with a water separator for approximately 2 hours.[2]

-

After cooling, the reaction mixture is combined with a pre-prepared solution of p-toluenesulfonic acid in toluene and refluxed again.[2]

-

Upon completion, the solvent is removed under reduced pressure.[2]

-

The residue is dissolved in ethyl acetate and washed with water and saturated aqueous sodium bicarbonate.[2]

-

The organic phase is dried, treated with activated carbon, and filtered.[2]

-

The crude product is purified by silica gel chromatography to yield the final product.[2]

Conclusion

The spectroscopic data of this compound, including Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy, provide a comprehensive picture of its molecular structure. While experimental spectra for this specific compound are not widely published, a detailed analysis of its structural analogues allows for accurate prediction and interpretation of its key spectroscopic features. This guide serves as a valuable resource for researchers utilizing this important building block in their synthetic and drug discovery endeavors.

References

- Chem-Impex.

Sources

A-Z of the 1H NMR Spectrum of Ethyl 7-bromo-1H-indole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of Ethyl 7-bromo-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive resource for researchers. We will delve into the structural nuances revealed by chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and present a logical framework for spectral interpretation. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

I. Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] this compound is a functionalized indole derivative that serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. The introduction of a bromine atom at the C7 position and an ethyl carboxylate group at the C2 position significantly influences the electronic environment and, consequently, the biological and chemical properties of the indole ring.

Accurate structural elucidation is paramount in drug discovery and development. 1H NMR spectroscopy provides a high-resolution fingerprint of a molecule, revealing the precise arrangement of hydrogen atoms (protons). For this compound, 1H NMR is crucial for confirming its identity, assessing its purity, and understanding its conformational preferences. This guide will systematically dissect its 1H NMR spectrum, providing a foundational understanding for scientists working with this and related compounds.

II. Molecular Structure and Predicted 1H NMR Spectrum

A thorough understanding of the molecule's structure is the prerequisite for interpreting its NMR spectrum. Let's first visualize the structure and number the key protons.

Caption: Molecular structure of this compound with proton numbering.

Predicted Spectral Features: A First Principles Approach

Based on the structure, we can predict the key features of the 1H NMR spectrum:

| Proton(s) | Multiplicity | Chemical Shift (δ, ppm) Prediction | Rationale |

| N1-H | Broad Singlet | 8.5 - 9.5 | The N-H proton of an indole is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

| H4 | Doublet of Doublets (dd) or Triplet (t) | ~7.6 | This proton is ortho to the bromine atom, which is an electron-withdrawing group, causing a downfield shift. It will be coupled to H5 and potentially show a smaller coupling to H6. |

| H5 | Triplet (t) or Doublet of Doublets (dd) | ~7.1 | This proton is coupled to both H4 and H6. |

| H6 | Doublet of Doublets (dd) or Triplet (t) | ~7.4 | This proton is ortho to the indole nitrogen's lone pair, which can influence its chemical shift. It is coupled to H5 and H4. |

| H3 | Singlet (or very small doublet) | ~7.2 | This proton is on the pyrrole ring of the indole. It may show a very small long-range coupling to the N-H proton. |

| -OCH2CH3 (CH2) | Quartet (q) | ~4.4 | These protons are adjacent to an oxygen atom, causing a significant downfield shift. They are coupled to the three protons of the methyl group, resulting in a quartet. |

| -OCH2CH3 (CH3) | Triplet (t) | ~1.4 | These protons are in a standard alkyl environment and are coupled to the two protons of the methylene group, resulting in a triplet. |

III. Experimental Protocol for High-Quality 1H NMR Data Acquisition

Achieving a high-quality, interpretable 1H NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a field-tested methodology for obtaining reliable data.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. The Journal of Medicinal Chemistry, for instance, requires purity of >95% for all tested compounds, which can be determined using quantitative 1H NMR (qNMR).[3]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.[4] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

Insert the sample into the magnet and allow it to thermally equilibrate.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lineshape for a reference signal (e.g., TMS or residual solvent peak).

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for signal-to-noise)

-

-

For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) and a 90-degree pulse angle are necessary to ensure full relaxation of all protons.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each peak.[4]

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivity.[6][7]

-

Sources

The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Brominated Indole-2-carboxylates

Foreword: Unlocking the Potential of Halogenated Heterocycles

In the ever-evolving landscape of drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of natural products and synthetic compounds with profound physiological effects.[1][2] Its inherent versatility, arising from the fused benzene and pyrrole rings, provides a unique chemical architecture for interacting with a wide array of biological targets. This guide delves into a specific, yet remarkably potent, subclass: brominated indole-2-carboxylates. The strategic introduction of a bromine atom and a carboxylate group at the C2-position dramatically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby unlocking a diverse spectrum of biological activities.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the multifaceted biological activities of these compounds, grounded in mechanistic understanding and practical experimental validation.

The Chemical Rationale: Why Bromine and a C2-Carboxylate?

The indole nucleus itself is a versatile pharmacophore, but its functionalization dictates its therapeutic destiny.[5] The introduction of a bromine atom, a halogen, significantly alters the compound's properties. Bromination can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[3] Furthermore, the electronegativity and size of the bromine atom can lead to specific halogen bonding interactions with biological targets, enhancing binding affinity and selectivity.[6] The position of bromination on the indole ring is also critical, with different isomers exhibiting varied biological effects.[7]

The carboxylate group at the 2-position is equally crucial. It can act as a hydrogen bond acceptor or donor and can participate in ionic interactions, anchoring the molecule within the active site of an enzyme or receptor.[8][9] This functional group is a key feature in many enzyme inhibitors, where it can chelate metal ions essential for catalytic activity.[8][9] The interplay between the bromine substituent and the indole-2-carboxylate core creates a unique chemical entity with a broad therapeutic potential.

A Spectrum of Biological Activities: From Antiviral to Anticancer

Brominated indole-2-carboxylates have demonstrated a remarkable range of biological activities, positioning them as promising leads for the development of novel therapeutics. This section will explore some of the most significant and well-documented activities.

Antiviral Activity: A Broad-Spectrum Defense

Several studies have highlighted the potent and broad-spectrum antiviral activities of indole-2-carboxylate derivatives.[10][11] While not all anallogues studied were brominated, the core scaffold shows significant promise. Research has demonstrated efficacy against both RNA and DNA viruses, including Influenza A, Coxsackie B3 (Cox B3), and Herpes Simplex Virus-1 (HSV-1).[10][11]

Mechanism of Action: A key antiviral mechanism for some indole-2-carboxylic acid derivatives is the inhibition of viral enzymes crucial for replication. For instance, certain derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme essential for integrating the viral genome into the host cell's DNA.[8][9][12][13] The indole core and the C2-carboxylate group can chelate the two Mg2+ ions within the active site of the integrase, effectively blocking its function.[8][9]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a typical in vitro assay to assess the inhibitory activity of brominated indole-2-carboxylates against the strand transfer step of HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay Buffer (containing MgCl2 and other necessary salts)

-

Test compounds (brominated indole-2-carboxylates) dissolved in DMSO

-

Positive control (e.g., Raltegravir)

-

96-well plates

-

Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, donor DNA, and recombinant HIV-1 integrase.

-

Inhibitor Addition: Add the diluted test compounds or controls to the respective wells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Strand Transfer: Add the target DNA to each well to initiate the strand transfer reaction. Incubate for a specific duration (e.g., 60 minutes) at 37°C.

-

Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the integrase activity).

Visualization: HIV-1 Integrase Inhibition Workflow

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Anticancer Activity: Targeting Multiple Pathways

The indole scaffold is a cornerstone in the development of anticancer agents, and its brominated derivatives are no exception.[14][15][16][17][18] These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[14][15]

Mechanism of Action: One of the key mechanisms of action for some brominated indole derivatives is the inhibition of protein kinases, such as Protein Kinase CK2.[6] CK2 is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. Halogenation, including bromination, of inhibitor scaffolds has been shown to significantly enhance their potency by forming additional interactions within the ATP-binding pocket of the kinase.[6] Other indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[15]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of brominated indole-2-carboxylates on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Anticancer Drug Screening Workflow

Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Brominated indoles derived from marine molluscs have demonstrated significant anti-inflammatory properties.[7] These compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[7]

Mechanism of Action: The anti-inflammatory effects of some brominated indoles are mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. By inhibiting the translocation of NF-κB into the nucleus, these compounds can effectively suppress the inflammatory response.[7]

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of antibiotic-resistant bacteria is a major global health threat. Indole and its derivatives have long been recognized for their antimicrobial properties.[5][19][20] Bromination of the indole nucleus can further enhance this activity.[3] Some brominated indole-related alkaloids have shown potent antibacterial activity against a range of bacterial strains with low minimum inhibitory concentration (MIC) values.[21]

Mechanism of Action: The precise mechanisms of antimicrobial action can vary. Some indole derivatives may disrupt bacterial cell membrane integrity, while others may interfere with essential metabolic pathways or inhibit bacterial communication systems like quorum sensing.[3] The increased lipophilicity due to bromination may facilitate the compound's entry into bacterial cells.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Ampicillin)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in the growth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR): The Blueprint for Potency

Understanding the relationship between the chemical structure of brominated indole-2-carboxylates and their biological activity is paramount for designing more potent and selective drug candidates. Several studies have shed light on key SAR principles:

-

Position of Bromination: The position of the bromine atom on the indole ring significantly impacts activity. For instance, in some anti-inflammatory isatin derivatives, the order of activity was found to be 5-bromo > 6-bromo > 7-bromo.[7]

-

Substitution on the Indole Nitrogen: Modifications at the N1 position of the indole ring can influence activity.

-

Modifications at the C3 Position: The introduction of different substituents at the C3 position can modulate the biological effects.[22]

-

Carboxylate Derivatives: Conversion of the carboxylic acid to amides or esters can alter the compound's properties and activity.[2][23]

Quantitative Data Summary

The following tables summarize some of the reported biological activities of indole-2-carboxylate derivatives. It is important to note that these are examples and the activity can vary significantly based on the specific substitutions.

Table 1: Antiviral Activity of Selected Indole-2-carboxylate Derivatives

| Compound | Virus | Assay | IC50 (µM) | Reference |

| 8e | Influenza A | CPE | 8.13 | [11] |

| 8f | Influenza A | CPE | 9.43 | [11] |

| 14f | Influenza A | CPE | 7.53 | [11] |

| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | [8][12] |

| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | [13] |

CPE: Cytopathic Effect Assay

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 5c | HeLa | MTT | 13.41 | [18] |

| 5d | HeLa | MTT | 14.67 | [18] |

| 5e | A-549, MCF-7, Panc-1 | Sulforhodamine B | 0.95, 0.80, 1.00 | [24] |

Table 3: Anti-inflammatory Activity of Selected Brominated Indoles

| Compound | Inhibitory Target | Assay | IC50 (µg/mL) | Reference |

| Hypobranchial Gland Extract | NO Production | Griess Assay | 30.8 | [7] |

| Hypobranchial Gland Extract | TNF-α Production | ELISA | 43.03 | [7] |

| 5-Bromoisatin | NO Production | Griess Assay | 34.3 | [7] |

Future Perspectives and Conclusion

Brominated indole-2-carboxylates represent a promising class of compounds with a diverse and potent range of biological activities. Their modular structure allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. Future research in this area should focus on:

-

Systematic SAR studies: To delineate the precise structural requirements for optimal activity against specific targets.

-

Mechanism of action studies: To further elucidate the molecular pathways through which these compounds exert their effects.

-

In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of disease.

-

Exploration of novel biological targets: To uncover new therapeutic applications for this versatile scaffold.

References

- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321. [Link]

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

- Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. IntechOpen. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI. [Link]

- Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. [Link]

- Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. MDPI. [Link]

- Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis.

- Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

- Proposed reaction mechanism for the direct bromination of indoles in...

- Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substr

- Brominated Indoles Definition. Fiveable. [Link]

- Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. [Link]

- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. [Link]

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. OUCI. [Link]

- Recent advancements on biological activity of indole and their derivatives: A review.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. DSpace. [Link]

- Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjug

- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]

- Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv

- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]